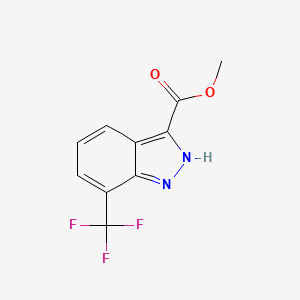

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of compounds containing the trifluoromethyl group.Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the solubility, stability, and reactivity of trifluoromethyl-containing compounds.Applications De Recherche Scientifique

Fluorescence Probing

Compounds with a trifluoromethyl group have been used to synthesize coordination complexes with silver, which exhibit excellent fluorescence properties. These complexes can be applied in fluorescence probing and studies related to microsecond diffusion and dynamics of membranes .

Pharmaceutical Applications

The trifluoromethyl group is present in various FDA-approved drugs. It’s involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism. For example, Alpelisib contains a trifluoromethyl group and is used as a PI3K inhibitor for certain types of breast cancer .

Lipophilicity Enhancement

The presence of a trifluoromethyl group can increase the lipophilicity of compounds, which is a desirable property in drug design as it can affect the distribution and metabolism of drugs within the body .

Drug Synthesis and Uses

Over the past 20 years, many FDA-approved drugs have incorporated the trifluoromethyl group due to its beneficial properties in treating various diseases and disorders .

Safety And Hazards

Trifluoromethyl-containing compounds can be hazardous. For example, methyl trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin burns, eye damage, and respiratory irritation .

Orientations Futures

Trifluoromethyl-containing compounds have found use in various fields, including pharmaceuticals and agrochemicals . The development of new potent and target-specific drugs containing the trifluoromethyl group is an emerging area of research . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Propriétés

IUPAC Name |

methyl 7-(trifluoromethyl)-2H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJLGIIAPUGJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)

![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)

![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)

![4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2924317.png)

![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2924321.png)

![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)